Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate
Overview
Description
“Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Chromogenic Protease Substrates
Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate has been used in the synthesis of oligopeptides that serve as sequence-specific chromogenic substrates for protease assays. These substrates enable the spectrophotometric detection of HIV-protease activity, offering a valuable tool for researching infectious diseases (Badalassi et al., 2002).
Synthesis of Cryptophycin-24
This compound plays a crucial role in the synthesis of Cryptophycin-24 (Arenastatin A), a potent anticancer agent. The methodology involves selective reductions and coupling reactions that illustrate the versatility of this compound in synthesizing complex structures, highlighting its potential in medicinal chemistry research (Eggen et al., 2000).
Efficient Synthesis Techniques
Research has been dedicated to the efficient synthesis of this compound from natural or protected l-amino acids, demonstrating its significance in synthetic chemistry. This work supports the development of synthetic methodologies that are crucial for creating compounds with potential biological activities (Koseki et al., 2011).
Orthogonally Protected Amino Acids
The compound has also been utilized in the synthesis of orthogonally protected amino acids, which are valuable for the synthesis of edeine analogs. This research underscores its utility in producing building blocks for peptide synthesis, an area of significant interest in the development of new therapeutic agents (Czajgucki et al., 2003).
Mechanism of Action
Safety and Hazards
Based on the safety data sheet of a similar compound, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of “Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate” in organic synthesis.
Properties
IUPAC Name |
benzyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(15(18)21)9-10-14(20)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVZKASXYQOUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292870-04-3 | |
Record name | tert-Butyloxycarbonyl-DL-isoglutamine benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292870043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TERT-BUTYLOXYCARBONYL-DL-ISOGLUTAMINE BENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27S4SRN7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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